molecular formula C15H22ClN3O B4434467 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide

Cat. No. B4434467
M. Wt: 295.81 g/mol
InChI Key: KYICWHHYJXWQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide, commonly known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

TAK-659 works by selectively inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. By inhibiting BTK, TAK-659 blocks the activation of these pathways and induces apoptosis of B-cell malignancy cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to tissues, including the lymphoid organs where B-cell malignancies are located. TAK-659 has also been shown to have minimal off-target effects, with selectivity for BTK over other kinases.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling and induction of apoptosis in B-cell malignancies. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and good tissue distribution. One limitation of TAK-659 is its potential for drug resistance, as mutations in BTK can lead to decreased sensitivity to BTK inhibitors.

Future Directions

For TAK-659 research include clinical trials in patients with B-cell malignancies, as well as further preclinical studies to optimize dosing and combination therapies. Other potential future directions include the development of TAK-659 analogs with improved potency and selectivity, as well as the investigation of TAK-659 in other disease indications where BTK signaling is implicated.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both as a single agent and in combination with other therapies. In N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide, TAK-659 has been shown to inhibit BTK signaling and induce apoptosis of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide cells, as well as enhance the activity of other drugs such as venetoclax. In MCL, TAK-659 has been shown to inhibit the growth of tumor cells and prolong survival in animal models. In DLBCL, TAK-659 has been shown to enhance the activity of immunochemotherapy and overcome resistance to other BTK inhibitors.

properties

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-11(2)15(20)17-12-4-5-14(13(16)10-12)19-8-6-18(3)7-9-19/h4-5,10-11H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYICWHHYJXWQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.